![molecular formula C22H27NO2Si B14271999 (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one CAS No. 185099-09-6](/img/structure/B14271999.png)
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one is a complex organic compound with a unique structure that includes a quinolizidine core and a silyl ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolizidine core and the introduction of the silyl ether group. Common reagents used in these reactions include silylating agents such as methyl(diphenyl)silyl chloride and bases like triethylamine. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of reagents, and implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable for creating high-performance materials and improving reaction efficiencies.
Mechanism of Action
The mechanism of action of (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one involves its interaction with specific molecular targets. The silyl ether group can participate in hydrogen bonding and other non-covalent interactions, while the quinolizidine core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (9R,9aR)-9-{[Trimethylsilyl]oxy}octahydro-4H-quinolizin-4-one
- (9R,9aR)-9-{[Phenyl(dimethyl)silyl]oxy}octahydro-4H-quinolizin-4-one
- (9R,9aR)-9-{[Diphenyl(methyl)silyl]oxy}octahydro-4H-quinolizin-4-one
Uniqueness
Compared to similar compounds, (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one stands out due to its specific silyl ether group, which imparts unique chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new materials or as a catalyst in specific reactions.
Properties
CAS No. |
185099-09-6 |
|---|---|
Molecular Formula |
C22H27NO2Si |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(9R,9aR)-9-[methyl(diphenyl)silyl]oxy-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C22H27NO2Si/c1-26(18-10-4-2-5-11-18,19-12-6-3-7-13-19)25-21-15-9-17-23-20(21)14-8-16-22(23)24/h2-7,10-13,20-21H,8-9,14-17H2,1H3/t20-,21-/m1/s1 |
InChI Key |
UBIUGNDGVVDTEQ-NHCUHLMSSA-N |
Isomeric SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CCCN4[C@@H]3CCCC4=O |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCN4C3CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


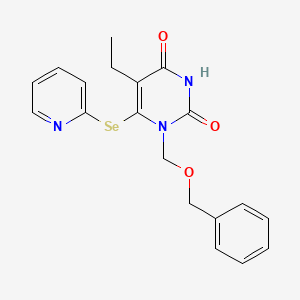


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)

![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)

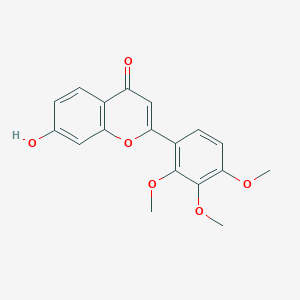
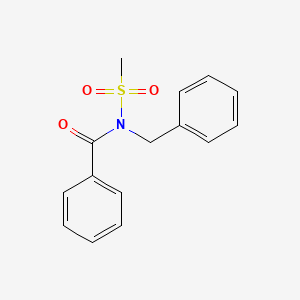
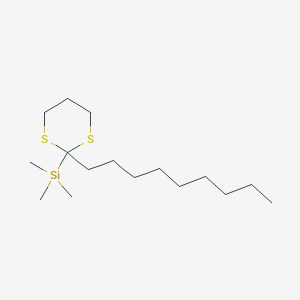
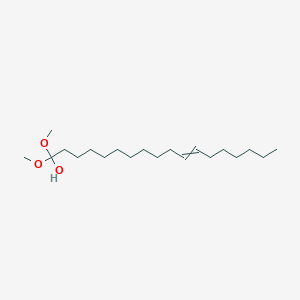
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
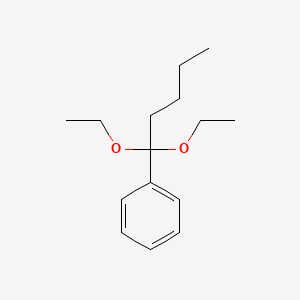
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
